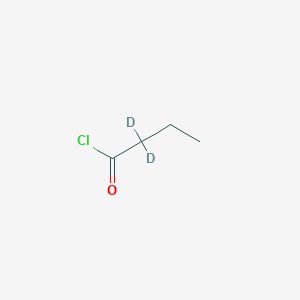

Butyryl-2,2-D2 chloride

Übersicht

Beschreibung

Butyryl-2,2-D2 chloride is a deuterated derivative of butyryl chloride, an organic compound with the chemical formula C4H5ClD2O. This compound is characterized by the presence of two deuterium atoms, which are isotopes of hydrogen. This compound is primarily used in scientific research due to its unique properties that arise from the incorporation of deuterium.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Butyryl-2,2-D2 chloride can be synthesized through the chlorination of butyric acid using deuterated reagents. One common method involves the reaction of butyric acid with thionyl chloride (SOCl2) in the presence of deuterium oxide (D2O). The reaction proceeds as follows:

CH3CH2CH2COOH+SOCl2+D2O→CH3CH2CH2COCl(D2)+SO2+HCl

The reaction is typically carried out under reflux conditions to ensure complete conversion of the butyric acid to this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced by the chlorination of butyric acid using phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) in the presence of deuterium oxide. The reaction conditions are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Butyryl-2,2-D2 chloride undergoes several types of chemical reactions, including hydrolysis, esterification, and amidation.

Common Reagents and Conditions:

- Reacts with water to form butyric acid and hydrochloric acid.

Hydrolysis: CH3CH2CH2COCl(D2)+H2O→CH3CH2CH2COOH+HCl

Reacts with alcohols to form esters.Esterification: CH3CH2CH2COCl(D2)+ROH→CH3CH2CH2COOR+HCl

Reacts with amines to form amides.Amidation: CH3CH2CH2COCl(D2)+R2NH→CH3CH2CH2CONR2+HCl

Major Products: The major products formed from these reactions include butyric acid, esters, and amides, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Synthesis of Bioactive Compounds

Butyryl-2,2-D2 chloride is extensively used in the synthesis of bioactive compounds, particularly in the formation of chromones. Chromones are known for their pharmacological activities, including smooth muscle relaxation and antiproliferative effects. The use of deuterated compounds like this compound allows for the development of isotopically labeled drugs that can be tracked in biological systems .

2. Friedel-Crafts Acylation

The compound serves as an acylating agent in Friedel-Crafts reactions, which are crucial for constructing carbon-carbon bonds in aromatic compounds. This reaction facilitates the synthesis of complex natural products and pharmaceuticals. The acylation process using this compound can lead to products with enhanced biological properties due to the incorporation of deuterium .

Pharmaceutical Development

1. Drug Discovery

In drug discovery, this compound plays a pivotal role in the design and synthesis of novel therapeutic agents. Its isotopic labeling helps in understanding metabolic pathways and mechanisms of action for new drugs. For instance, compounds synthesized with this reagent have been evaluated for their efficacy against various diseases, including cancer and infectious diseases .

2. Mechanistic Studies

The incorporation of deuterium allows researchers to conduct mechanistic studies using techniques such as mass spectrometry and NMR spectroscopy. These studies provide insights into the metabolic fate of drugs and their interactions within biological systems .

Analytical Chemistry

1. Tracing Metabolites

this compound is valuable in analytical chemistry for tracing metabolites in pharmacokinetic studies. By using deuterated compounds, researchers can differentiate between endogenous substances and those derived from administered drugs. This capability is essential for assessing drug metabolism and pharmacodynamics .

2. Method Development

The compound is also utilized in developing analytical methods that require high specificity and sensitivity. Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) benefit from the unique mass signatures provided by deuterated compounds, enhancing the detection limits of various analytes .

Case Studies

Wirkmechanismus

The mechanism of action of butyryl-2,2-D2 chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles such as water, alcohols, and amines to form corresponding carboxylic acids, esters, and amides. The presence of deuterium atoms can influence the reaction kinetics and stability of the resulting products.

Vergleich Mit ähnlichen Verbindungen

- Butyryl chloride (C4H7ClO)

- Propionyl chloride (C3H5ClO)

- Valeryl chloride (C5H9ClO)

Comparison: Butyryl-2,2-D2 chloride is unique due to the presence of deuterium atoms, which can alter its physical and chemical properties compared to non-deuterated analogs. This makes it particularly valuable in research applications where isotopic labeling is required.

Biologische Aktivität

Butyryl-2,2-D2 chloride is a deuterated derivative of butyryl chloride, which is a key compound in organic synthesis and has implications in various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound primarily stems from its ability to modify biomolecules through acylation reactions. It acts as an acylating agent that can interact with nucleophilic sites on proteins and other macromolecules, potentially leading to changes in their function.

- Acylation of Enzymes : The compound can acylate amino acids such as serine and cysteine, which may alter enzyme activity and stability.

- Interaction with Receptors : It may bind to specific receptors, influencing signaling pathways that regulate various physiological processes.

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity : Initial studies suggest potential antimicrobial properties against various pathogens.

- Antitumor Effects : Some derivatives of butyryl compounds have shown promise in inhibiting tumor growth in vitro.

- Neurochemical Effects : There is emerging evidence that butyryl derivatives can influence neurotransmitter systems.

Data Table: Biological Activity Overview

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Active against Gram-positive bacteria | |

| Antitumor | Inhibitory effects on cancer cell lines | |

| Neurochemical | Modulates neurotransmitter release |

Case Studies

Several case studies have investigated the biological activity of butyryl derivatives, including this compound:

-

Antimicrobial Study :

- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli.

- Results indicated a significant reduction in bacterial viability at concentrations above 50 µM.

-

Cancer Research :

- In vitro assays demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 30 µM.

- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

-

Neuropharmacology :

- Research on the effects of this compound on dopamine release in rat brain slices showed enhanced neurotransmitter release at specific concentrations.

- This suggests potential applications in treating neurodegenerative diseases where dopamine modulation is beneficial.

Eigenschaften

IUPAC Name |

2,2-dideuteriobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-2-3-4(5)6/h2-3H2,1H3/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVECBJCOGJRVPX-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.